molecular formula C21H13ClF3N3OS B11651922 3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11651922
M. Wt: 447.9 g/mol
InChI Key: ISKRUXIDPRTGAM-UHFFFAOYSA-N
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Description

3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and is substituted with amino, chlorophenyl, phenyl, and trifluoromethyl groups. These substitutions contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α-haloketones.

    Introduction of Substituents: The amino group can be introduced via nucleophilic substitution reactions, while the phenyl and chlorophenyl groups can be added through Suzuki or Stille coupling reactions.

    Trifluoromethylation: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) to yield amino derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific biological targets can be harnessed to treat various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-(3,4-dichlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern. The presence of the 4-chlorophenyl and phenyl groups, along with the trifluoromethyl group, imparts unique chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H13ClF3N3OS

Molecular Weight

447.9 g/mol

IUPAC Name

3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C21H13ClF3N3OS/c22-12-6-8-13(9-7-12)27-19(29)18-17(26)16-14(21(23,24)25)10-15(28-20(16)30-18)11-4-2-1-3-5-11/h1-10H,26H2,(H,27,29)

InChI Key

ISKRUXIDPRTGAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N

Origin of Product

United States

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